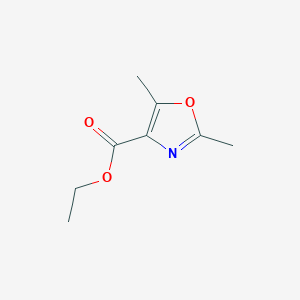

Ethyl 2,5-dimethyl-1,3-oxazole-4-carboxylate

Descripción general

Descripción

Ethyl 2,5-dimethyl-1,3-oxazole-4-carboxylate is a chemical compound that belongs to the class of oxazole derivatives. Oxazoles are heterocyclic compounds containing an oxygen atom and a nitrogen atom in a five-membered ring. The ethyl ester group at the 4-position and the dimethyl substitution at the 2,5-positions on the oxazole ring are indicative of the compound's potential for chemical modification and its utility in various chemical reactions .

Synthesis Analysis

The synthesis of substituted oxazoles, such as ethyl 2,5-dimethyl-1,3-oxazole-4-carboxylate, can be achieved through regiocontrolled halogenation and palladium-catalyzed coupling reactions. Starting from ethyl 2-chlorooxazole-4-carboxylate, a series of 2,4-disubstituted, 2,5-disubstituted, and 2,4,5-trisubstituted oxazoles can be synthesized . Additionally, palladium-catalyzed direct (hetero)arylation of ethyl oxazole-4-carboxylate with various (hetero)aromatics has been described as an efficient route to access (hetero)aryloxazoles .

Molecular Structure Analysis

The molecular structure of oxazole derivatives is characterized by the presence of a five-membered ring containing oxygen and nitrogen atoms. The substitution pattern on the oxazole ring, such as the ethyl ester group and the dimethyl groups, can influence the compound's physical and chemical properties, as well as its reactivity . The crystal structure of related compounds, such as ethyl 2-ethyl-5-(1-naphthylamino)-1,2,3-triazole-4-carboxyate, has been determined, providing insights into the possible arrangement of atoms and the stabilization of the structure through hydrogen bonding .

Chemical Reactions Analysis

Ethyl 2,5-dimethyl-1,3-oxazole-4-carboxylate can undergo various chemical reactions due to the reactive nature of the oxazole ring and the substituents attached to it. For instance, the palladium-catalyzed (hetero)arylation mentioned earlier is a key reaction that allows for the introduction of (hetero)aryl groups into the oxazole ring . Other reactions may include nucleophilic substitutions, cycloadditions, and transformations into other heterocyclic systems, as demonstrated by the synthesis of thiazolo[5,4-c]pyridine derivatives from related thiazole compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of ethyl 2,5-dimethyl-1,3-oxazole-4-carboxylate are influenced by the oxazole core and the substituents. The presence of the ester group and the dimethyl groups can affect the compound's solubility, boiling point, melting point, and stability. The photophysical properties of related compounds, such as ethyl 2-arylthiazole-5-carboxylates, have been studied, revealing absorptions mainly due to π→π* transitions and fluorescence possibly due to dual emission from different excited states . These properties are crucial for the application of oxazole derivatives in materials science and as intermediates in organic synthesis.

Aplicaciones Científicas De Investigación

-

Medicinal Chemistry

- Oxazole derivatives, including those similar to the compound , have been found to have a wide spectrum of biological activities . These activities include antimicrobial, anticancer, antitubercular, anti-inflammatory, antidiabetic, antiobesity, and antioxidant effects . The specific activities depend on the substitution pattern in the oxazole derivatives .

-

Flavoring Agents

-

Synthesis of New Chemical Entities

-

Direct Arylation of Oxazoles

-

[2 + 2 + 1] Annulation of Terminal Alkynes, Nitriles, and Oxygen Atoms

-

Preparation of Substituted Oxazoles

Safety And Hazards

Propiedades

IUPAC Name |

ethyl 2,5-dimethyl-1,3-oxazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO3/c1-4-11-8(10)7-5(2)12-6(3)9-7/h4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIJNXKDPFUQGEF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(OC(=N1)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10427800 | |

| Record name | ethyl 2,5-dimethyl-1,3-oxazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10427800 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 2,5-dimethyl-1,3-oxazole-4-carboxylate | |

CAS RN |

23000-15-9 | |

| Record name | Ethyl 2,5-dimethyl-4-oxazolecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=23000-15-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | ethyl 2,5-dimethyl-1,3-oxazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10427800 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ethyl 2,5-dimethyl-1,3-oxazole-4-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[(1-Chloro-2,3-dimethylcyclopropyl)sulfinyl]benzene](/img/structure/B1337655.png)

![1,4-Diazabicyclo[3.2.1]octane dihydrochloride](/img/structure/B1337661.png)

![1'-Methyl-3,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,4'-piperidine]](/img/structure/B1337678.png)